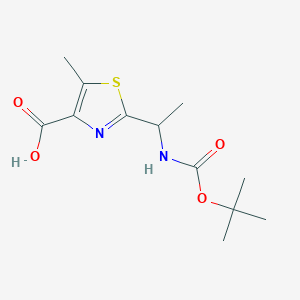
1-(Oxolan-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)ethanethiol, also known as 1-(tetrahydrofuran-2-yl)ethane-1-thiol, is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a six-membered ring (oxolan) attached to an ethanethiol group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 132.23 . Like other thiols, it is expected to have a pungent, disagreeable odor . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Environmental Remediation
Ethanethiol-cellulose beads, incorporating ethanethiol, have been developed for decontaminating water containing pesticide residues, such as chloracetanilide herbicides. These beads demonstrate high binding capacities for certain pesticides, indicating their potential for water purification and environmental remediation (Willems et al., 1996).
Electrochemical Studies
Research on the electrochemical deposition of ethanethiolate monolayers on Ag(111) surfaces, as explored through various techniques, reveals insights into the mechanism of monolayer deposition. This has implications for understanding electrochemical processes at molecular levels (Hatchett et al., 1997).
Interaction with Ionic Liquids
The interaction between ethanethiol and Fe-containing ionic liquids has been studied for applications in desulfurization of natural gasoline. This research highlights the potential of these interactions in improving processes for removing sulfur compounds from natural sources (Martínez-Magadán et al., 2012).
Complexation with Metal Ions
Studies on compounds like 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol demonstrate their ability to form complexes with d-transition metal ions. This has implications for the development of new materials and catalysts (Lacerda et al., 2007).
Odor Pollution Control
Ethanethiol's role in odor pollution, specifically its removal from municipal waste gases through processes like electrochemical oxidation, highlights its application in environmental management and industrial effluent treatment (Gong et al., 2017).
Catalyst Development
Research on yttrium triflate as a catalyst for the chemoselective protection of carbonyl compounds using ethanethiol derivatives provides valuable insights into the development of new synthetic methodologies in organic chemistry (De, 2004).
Understanding Mitochondrial Electron Transfer
The study of ethanethiol's effects on metabolic processes and mitochondrial electron transfer in rats contributes to our understanding of cellular biochemistry and potential implications for certain medical conditions (Vahlkamp et al., 1979).
Propiedades
IUPAC Name |
1-(oxolan-2-yl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKXOGMUNIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate](/img/structure/B2376076.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)

